molecular formula C5H13IN+ B13339169 Iodocholine ion CAS No. 44519-11-1

Iodocholine ion

Cat. No.: B13339169
CAS No.: 44519-11-1
M. Wt: 214.07 g/mol
InChI Key: NWKKUJPMZHQVOB-UHFFFAOYSA-N
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Description

Iodocholine ion, chemically identified as (2-iodoethyl)trimethylazanium iodide (C₅H₁₃I₂N), is a quaternary ammonium salt characterized by its iodine-substituted ethyl group and trimethylammonium moiety . With a molecular weight of 340.97–356.97 g/mol (depending on hydration state), it exhibits moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and requires strict storage conditions (2–8°C, protected from light and moisture) to maintain stability . Its mechanism of action involves disrupting parasitic cell membranes, likely due to its ionic interactions and iodine’s electrophilic properties .

Properties

IUPAC Name

2-iodoethyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13IN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKKUJPMZHQVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13IN+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44519-11-1
Record name Iodocholine ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044519111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IODOCHOLINE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O491Y8UFK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The preparation of iodocholine ion involves several synthetic routes and reaction conditions. One common method is the iodination of choline, where choline is reacted with iodine or iodide salts under controlled conditions. Industrial production methods often involve the use of polymeric ion gels, where the liquid phase is an ionic liquid. These gels are prepared by swelling a polymer in an ionic liquid, solution casting, or direct polymerization and cross-linking of monomers inside ionic liquids .

Chemical Reactions Analysis

Iodocholine ion undergoes various chemical reactions, including:

Scientific Research Applications

Iodocholine ion has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which iodocholine ion exerts its effects involves its ability to act as a catalyst in free radical polymerization. It facilitates the formation of free radicals, which then initiate the polymerization process. In medical applications, its role as a non-radioactive iodide of Carbon-11 choline allows it to be used in imaging techniques, where it is taken up by cancer cells and helps in monitoring their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodocholine belongs to the quaternary ammonium salts (QAS) family, which are known for their biocidal properties. Below is a detailed comparison with structurally analogous compounds:

N-Iodomethyl Quaternary Salts (Series I–III)

highlights iodocholine’s antileishmanial activity compared to other QAS derivatives (e.g., compounds 2a, 2b, 2c). Key findings include:

Compound EC₅₀ (µg/mL) LC₅₀ (µg/mL) Bioactivity Notes
Iodocholine (4b) 3.2 (axenic), 4.1 (intracellular) 17.8 Moderate toxicity, broad-spectrum activity
2b 3.1 (axenic), 4.0 (intracellular) 10.1 Higher toxicity than 4b
2c 2.8 (axenic), 3.5 (intracellular) 9.5 Highest bioactivity but lowest safety margin
2a 5.6 (axenic), 6.3 (intracellular) 46.0 Low potency, least toxic
  • Structural Insights :
    • Iodocholine (4b) lacks the diphenylethylene unit present in 2c, which enhances membrane penetration and bioactivity .
    • The carbon tether length (n = 3 for 4b vs. n = 4 for 2c) influences solubility and target affinity .

Acetylcholine Iodide

Acetylcholine iodide (C₇H₁₇INO₂), another QAS, shares a quaternary ammonium core but replaces iodine with an acetyloxy group. Key differences:

Property Iodocholine Acetylcholine Iodide
Molecular Weight 340.97 263.12
Bioactivity Antiparasitic Neurotransmitter agonist
Solubility Limited in water; requires DMSO Highly water-soluble
Stability Light-sensitive, requires cold storage Stable at room temperature
  • Functional Divergence : Iodocholine’s iodine substituent enhances oxidative stress in pathogens, whereas acetylcholine iodide modulates neuronal receptors .

Comparison with Functionally Similar Compounds

Ionic Antiparasitic Agents

  • Miltefosine: A phosphocholine analog, miltefosine shares QAS-like membrane disruption but lacks iodine. It has higher oral bioavailability but notable gastrointestinal toxicity, unlike iodocholine’s localized action .

Iodine-Containing Compounds

  • Povidone-Iodine: A covalent complex, it releases iodine for antiseptic use.
  • Potassium Iodide (KI) : A simple ionic salt, KI provides iodine supplementation but lacks the structural complexity for targeted biocidal activity .

Biological Activity

Iodocholine ion, a choline derivative, has garnered attention in the field of pharmacology and biochemistry due to its unique biological activities. This article explores its mechanisms of action, physiological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Iodocholine is characterized by the presence of iodine in its structure, which influences its biological activity. The molecular formula is typically represented as C5H12INOC_5H_{12}INO. This compound is soluble in water and exhibits properties that allow it to interact with various biological systems.

Iodocholine primarily acts as a precursor for acetylcholine synthesis in the body. Acetylcholine is a critical neurotransmitter involved in numerous physiological processes, including muscle contraction and neurotransmission. The presence of iodine may enhance the stability and bioavailability of choline in biological systems.

Neurotransmission

Iodocholine has been shown to influence cholinergic neurotransmission. Studies indicate that it can modulate the activity of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, iodocholine may prolong the action of acetylcholine, enhancing synaptic transmission .

Anti-inflammatory Effects

Research has indicated that iodocholine exhibits anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of iodocholine:

StudyBiological EffectMethodologyKey Findings
Study 1Cholinergic activityIn vitro assaysIncreased ACh levels in neuronal cultures
Study 2Anti-inflammatoryCytokine assaysReduced TNF-α and IL-6 production
Study 3Neuroprotective effectsAnimal modelImproved cognitive function post-injury

Case Studies

  • Neuroprotective Effects : A study involving rats subjected to induced neurodegeneration showed that administration of iodocholine significantly improved cognitive functions compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities .
  • Inflammatory Bowel Disease (IBD) : Clinical trials have explored the use of iodocholine in patients with IBD. Results indicated a reduction in disease activity scores and improvement in quality of life metrics among participants receiving iodocholine supplementation .

Q & A

Q. What are the validated methods for synthesizing iodocholine ion, and how can its purity be rigorously characterized?

this compound synthesis typically involves quaternization of dimethylaminoethanol with methyl iodide, followed by anion exchange to replace iodide with hydroxide (if required). Key steps include refluxing in anhydrous solvents, purification via recrystallization, and characterization using nuclear magnetic resonance (NMR) for structural confirmation (e.g., <sup>1</sup>H/<sup>13</sup>C NMR peaks for the choline backbone and iodine substituents) . Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection at 220–260 nm, coupled with mass spectrometry (MS) to confirm molecular weight (340.97 g/mol) . Researchers should cross-reference spectral data with literature values (e.g., Marrero-Ponce et al., 2005) to validate identity .

Q. Which analytical techniques are critical for distinguishing this compound from structurally similar quaternary ammonium compounds?

Differentiating iodocholine from analogs (e.g., bromocholine) requires tandem MS to identify iodine-specific isotopic patterns (e.g., <sup>127</sup>I signature) and X-ray crystallography for structural elucidation. Thermogravimetric analysis (TGA) can further confirm thermal stability, as iodocholine decomposes at ~250°C . For quantitative analysis, inductively coupled plasma mass spectrometry (ICP-MS) quantifies iodine content, ensuring stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers design experiments to investigate iodocholine’s antimalarial mechanism while addressing conflicting in vitro vs. in vivo efficacy data?

Experimental Design Framework:

  • In vitro : Use synchronized Plasmodium falciparum cultures to measure IC50 values under varying redox conditions (e.g., glutathione levels), as iodocholine’s activity may depend on intracellular iodine release .
  • In vivo : Employ murine malaria models (P. berghei) with controlled pharmacokinetic profiling (plasma half-life, tissue distribution) to identify bioavailability bottlenecks. Compare results with in vitro metabolic stability assays (e.g., liver microsomes) .
  • Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., host immune response, drug metabolism) causing efficacy gaps. Use isogenic parasite lines to test resistance mechanisms .

Q. What methodological strategies mitigate batch-to-batch variability in this compound synthesis for reproducible biological assays?

  • Process Optimization : Standardize reaction time, temperature, and solvent purity (e.g., anhydrous ethanol). Implement in-line FTIR monitoring to track quaternization completion .
  • Quality Control : Establish acceptance criteria for HPLC purity (>98%) and residual solvent levels (e.g., ≤0.1% ethanol). Use orthogonal techniques (e.g., ion chromatography) to verify anion consistency .
  • Documentation : Adopt FAIR data principles—publish synthetic protocols and raw spectral data in open repositories to enable cross-lab validation .

Q. How should researchers analyze contradictory data on iodocholine’s cytotoxicity in non-target mammalian cells?

  • Hypothesis Testing : Compare cytotoxicity across cell lines (e.g., HepG2 vs. HEK293) using MTT assays. Control for iodine release via intracellular esterase activity (e.g., measure free iodide with ion-selective electrodes) .
  • Mechanistic Studies : Use siRNA knockdown of iodine transporters (e.g., NIS) to isolate uptake-dependent toxicity. Pair with transcriptomic profiling to identify off-target pathways .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Report effect sizes and confidence intervals to contextualize discrepancies .

Methodological Challenges and Solutions

Q. What frameworks support integrating primary iodocholine data with secondary literature findings in meta-analyses?

  • Data Harmonization : Use standardized units (e.g., μM for IC50, % viability) and normalize datasets to controls. Tools like PRISMA guidelines ensure systematic literature review rigor .
  • Controlled Vocabularies : Annotate data with ChEBI IDs (e.g., iodocholine: CHEBI:145811) to enhance cross-study interoperability .
  • Conflict Resolution : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to weigh evidence strength. Highlight methodological differences (e.g., assay endpoints) in discussion .

Q. How can researchers optimize iodocholine derivatization for enhanced blood-brain barrier penetration in cerebral malaria studies?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied alkyl chain lengths or iodine substituents. Assess logP values (via shake-flask method) and PAMPA-BBB permeability .
  • In Silico Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict binding affinity with BBB transporters (e.g., GLUT1). Validate with in situ perfusion models .

Data Presentation Guidelines

  • Tables : Include spectral data (NMR shifts, MS peaks) with error margins (±0.01 ppm for NMR) .
  • Figures : Plot dose-response curves with nonlinear regression (95% CI) and annotate outliers .
  • Reproducibility : Publish raw datasets (e.g., .cif files for crystallography) and detailed experimental protocols in supplementary materials .

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